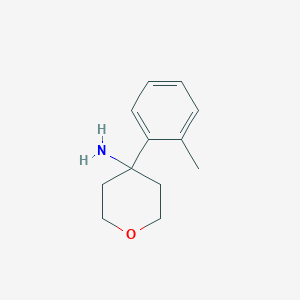
4-(o-Tolyl)tetrahydro-2H-pyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(o-Tolyl)tétrahydro-2H-pyran-4-amine est un composé organique de formule moléculaire C12H17NO. Il s'agit d'un dérivé du tétrahydropyran, un composé hétérocyclique à six chaînons contenant un atome d'oxygène. Le composé présente un groupe amine et un groupe o-tolyle liés au cycle tétrahydropyran, ce qui en fait un intermédiaire précieux dans la synthèse organique et la recherche pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(o-Tolyl)tétrahydro-2H-pyran-4-amine implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec le 4-cyanotétrahydropyran et l'o-toluidine.
Réaction avec l'hydroxyde de sodium : Le 4-cyanotétrahydropyran est mis à réagir avec l'hydroxyde de sodium pour former le 4-formamidotétrahydropyran.
Addition d'hypochlorite de sodium : L'hypochlorite de sodium est ajouté lentement au mélange réactionnel, suivi d'un chauffage à reflux.
Méthodes de production industrielle
Les méthodes de production industrielle de la 4-(o-Tolyl)tétrahydro-2H-pyran-4-amine suivent des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(o-Tolyl)tétrahydro-2H-pyran-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés d'amine.
Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent divers amines substituées, oxydes et autres dérivés qui sont utiles dans la synthèse chimique ultérieure et les applications pharmaceutiques.
Applications de recherche scientifique
La 4-(o-Tolyl)tétrahydro-2H-pyran-4-amine a plusieurs applications de recherche scientifique :
Chimie : Elle sert d'intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Le composé est utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.
Médecine : Il s'agit d'un précurseur dans la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Industrie : Le composé est utilisé dans la production d'agrochimiques et de produits chimiques spécialisés
Mécanisme d'action
Le mécanisme d'action de la 4-(o-Tolyl)tétrahydro-2H-pyran-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe amine peut former des liaisons hydrogène et des interactions ioniques avec ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes dépendent de l'application spécifique et de la molécule cible .
Applications De Recherche Scientifique
4-(o-Tolyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(o-Tolyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Aminotétrahydropyran : Un analogue plus simple sans le groupe o-tolyle.
Tétrahydro-2H-pyran-4-amine : Un autre analogue avec des substituants différents sur le cycle pyran
Unicité
La 4-(o-Tolyl)tétrahydro-2H-pyran-4-amine est unique en raison de la présence du groupe o-tolyle, qui confère des propriétés chimiques et une réactivité spécifiques. Cela en fait un intermédiaire précieux dans la synthèse de molécules plus complexes et améliore son utilité dans diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
4-(2-methylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)12(13)6-8-14-9-7-12/h2-5H,6-9,13H2,1H3 |
Clé InChI |
QUXMGMLAAWAEBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2(CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


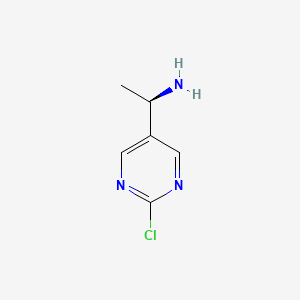
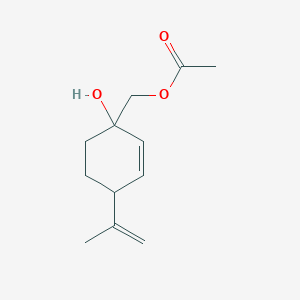
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)
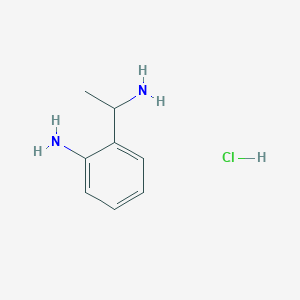
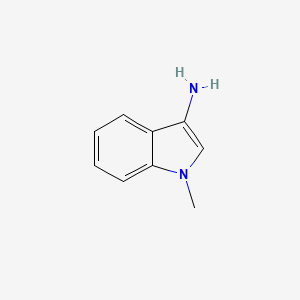


![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)

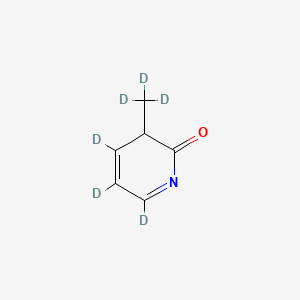
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)

![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
